Enlicitide chloride Enlicitide chloride
Brand Name: Vulcanchem
CAS No.: 2407527-16-4
VCID: VC16634013
InChI: InChI=1S/C82H109FN14O15.ClH/c1-51-74(103)91-65(47-86-68(99)19-11-10-14-40-97(4,5)6)76(105)88-62-43-56-17-15-18-57(41-56)46-85-70(101)50-112-67-33-39-95-73(67)78(107)92-72(52(2)98)77(106)90-63(42-54-24-27-60(111-7)28-25-54)80(109)96-38-16-34-82(96,3)81(110)84-35-32-53-20-22-55(23-21-53)48-94(71(102)31-30-69(100)87-51)37-13-9-8-12-36-93-49-58(44-64(79(95)108)89-75(62)104)61-45-59(83)26-29-66(61)93;/h15,17-18,20-29,41,45,49,51-52,62-65,67,72-73,98H,8-14,16,19,30-40,42-44,46-48,50H2,1-7H3,(H8-,84,85,86,87,88,89,90,91,92,99,100,101,103,104,105,106,107,110);1H/t51-,52+,62-,63-,64-,65+,67-,72-,73-,82-;/m0./s1
SMILES:
Molecular Formula: C82H110ClFN14O15
Molecular Weight: 1586.3 g/mol

Enlicitide chloride

CAS No.: 2407527-16-4

Cat. No.: VC16634013

Molecular Formula: C82H110ClFN14O15

Molecular Weight: 1586.3 g/mol

* For research use only. Not for human or veterinary use.

Enlicitide chloride - 2407527-16-4

Specification

CAS No. 2407527-16-4
Molecular Formula C82H110ClFN14O15
Molecular Weight 1586.3 g/mol
IUPAC Name [6-[[(11S,17S,20S,23S,27S,39S,42S,63S,66R)-47-fluoro-20-[(1R)-1-hydroxyethyl]-17-[(4-methoxyphenyl)methyl]-11,63-dimethyl-10,16,19,22,30,40,58,61,64,67,70-undecaoxo-28-oxa-1,9,15,18,21,24,31,41,51,62,65,68-dodecazanonacyclo[37.18.11.23,6.124,42.133,37.144,51.011,15.023,27.045,50]triheptaconta-3(73),4,6(72),33,35,37(71),44(69),45(50),46,48-decaen-66-yl]methylamino]-6-oxohexyl]-trimethylazanium;chloride
Standard InChI InChI=1S/C82H109FN14O15.ClH/c1-51-74(103)91-65(47-86-68(99)19-11-10-14-40-97(4,5)6)76(105)88-62-43-56-17-15-18-57(41-56)46-85-70(101)50-112-67-33-39-95-73(67)78(107)92-72(52(2)98)77(106)90-63(42-54-24-27-60(111-7)28-25-54)80(109)96-38-16-34-82(96,3)81(110)84-35-32-53-20-22-55(23-21-53)48-94(71(102)31-30-69(100)87-51)37-13-9-8-12-36-93-49-58(44-64(79(95)108)89-75(62)104)61-45-59(83)26-29-66(61)93;/h15,17-18,20-29,41,45,49,51-52,62-65,67,72-73,98H,8-14,16,19,30-40,42-44,46-48,50H2,1-7H3,(H8-,84,85,86,87,88,89,90,91,92,99,100,101,103,104,105,106,107,110);1H/t51-,52+,62-,63-,64-,65+,67-,72-,73-,82-;/m0./s1
Standard InChI Key CLOLWQCFULXMAR-QQCDJELVSA-N
Isomeric SMILES C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(C[C@@H](C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)[C@@H](C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-]
Canonical SMILES CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)COC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(CC(C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)C(C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-]

Introduction

Chemical and Physical Properties

Solubility and Stability

Enlicitide chloride exhibits limited aqueous solubility, requiring dimethyl sulfoxide (DMSO) for dissolution at concentrations up to 1 mg/mL (0.63 mM). Ultrasonic agitation and warming to 37°C are recommended to achieve homogeneity . Stability studies indicate that the compound remains intact for up to 6 months when stored at -80°C and 1 month at -20°C, provided it is shielded from moisture .

Table 1: Key Chemical Properties of Enlicitide Chloride

PropertyValueSource
Molecular FormulaC82H110ClFN14O15\text{C}_{82}\text{H}_{110}\text{ClFN}_{14}\text{O}_{15}
Molecular Weight1586.29 g/mol
CAS Number2407527-16-4
Solubility in DMSO1 mg/mL (0.63 mM)
Storage Conditions-80°C (6 months), -20°C (1 month)

Synthetic Challenges and Advances

The total synthesis of enlicitide decanoate, a derivative of enlicitide chloride, was recently achieved by Merck & Co., Inc., as reported in the Journal of the American Chemical Society. The process involves convergent coupling of peptide fragments and macrocyclization under optimized conditions to yield the final product at scale. Key innovations include the use of solid-phase peptide synthesis (SPPS) for fragment preparation and a highly efficient ring-closing metathesis (RCM) step .

Table 2: Key Steps in the Total Synthesis of Enlicitide Decanoate

StepDescriptionYield (%)
Fragment SynthesisSPPS for linear peptide assembly85–92
MacrocyclizationRCM with Grubbs catalyst78
Decanoate ConjugationEsterification with decanoic acid91
Final PurificationPreparative HPLC>99% purity

This synthetic route addresses previous challenges related to scalability and impurity profiles, enabling large-scale production for clinical trials .

Pharmacological Profile and Preclinical Data

In Vitro Efficacy

Enlicitide chloride demonstrates high affinity for PCSK9, with an IC50_{50} value in the nanomolar range (exact value pending publication). Comparative studies against monoclonal antibody therapies (e.g., alirocumab, evolocumab) suggest comparable inhibitory activity while offering the advantage of oral delivery .

In Vivo Performance

In animal models of hypercholesterolemia, oral administration of enlicitide chloride reduced LDL-C levels by 60–70% over 28 days. These effects correlated with increased hepatic LDLR expression and reduced aortic plaque burden, as quantified via histopathology .

Clinical Development and Trials

ParameterResult
Cmax_{\text{max}}450 ng/mL (single dose)
Tmax_{\text{max}}2–4 hours
AUC024_{0-24}3200 ng·h/mL
Adverse EventsMild gastrointestinal discomfort (15%)

Future Directions

Ongoing studies aim to validate enlicitide chloride’s efficacy in patients with heterozygous familial hypercholesterolemia (HeFH). A Phase II trial is slated to begin in Q4 2025, with primary endpoints focusing on LDL-C reduction and cardiovascular event rates .

Research Applications and Comparative Analysis

Cardiovascular Disease Models

Enlicitide chloride has been utilized in preclinical models of atherosclerosis, where it demonstrated plaque stabilization effects via modulation of inflammatory cytokines (e.g., IL-6, TNF-α) . Comparative studies with statins show additive LDL-C-lowering effects, suggesting potential combination therapies .

Advantages Over Existing Therapies

Unlike injectable PCSK9 inhibitors, enlicitide chloride’s oral bioavailability improves patient compliance. Its macrocyclic structure also confers resistance to proteolytic degradation, extending its therapeutic window .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator